7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-5-7-18(8-6-11)10-14-15(19)4-3-13-12(2)9-16(20)21-17(13)14/h3-4,9,11,19H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOZDUTTMUMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation and Fries Rearrangement
To enable substitution at the 8-position, the 7-hydroxy group is first protected via acetylation. Treating 7-hydroxy-4-methylcoumarin (0.16 mol) with acetic anhydride (0.56 mol) under reflux for 1–5 hours produces 7-acetoxy-4-methylcoumarin (m.p. 158 ± 2°C). Subsequent Fries rearrangement relocates the acetyl group to the 8-position:
-
Heating 7-acetoxy-4-methylcoumarin (0.01 mol) with anhydrous AlCl3 (0.03 mol) at 145–160°C for 2 hours.
-
Acidifying the mixture with dilute HCl to isolate 8-acetyl-7-hydroxy-4-methylcoumarin (m.p. 186 ± 2°C).
This step achieves >80% conversion, confirmed by IR spectroscopy (C=O stretch at 1727 cm⁻¹) and ¹H NMR (δ 2.6 ppm for acetyl protons).
Introduction of the Piperidinylmethyl Group
The acetyl group at C8 is converted to the target 4-methylpiperidinylmethyl moiety through a Mannich reaction :
-
Reacting 8-acetyl-7-hydroxy-4-methylcoumarin (1 equiv) with formaldehyde (1.2 equiv) and 4-methylpiperidine (1.1 equiv) in ethanol under reflux for 6–8 hours.
-
Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the final compound in 55–60% yield.
Alternative routes involve nucleophilic substitution after reducing the acetyl group to a hydroxymethyl intermediate:
-
Reducing 8-acetyl-7-hydroxy-4-methylcoumarin with NaBH4 in methanol to yield 8-hydroxymethyl-7-hydroxy-4-methylcoumarin.
-
Treating the hydroxymethyl derivative with PBr3 to form 8-bromomethyl-7-hydroxy-4-methylcoumarin.
-
Reacting with 4-methylpiperidine in DMF at 80°C for 12 hours (yield: 45–50%).
Reaction Optimization and Mechanistic Insights
Catalytic Systems
The Mannich reaction benefits from Lewis acid catalysts (e.g., ZnCl2, 5 mol%), which enhance imine formation and reduce reaction time to 4 hours. Solvent screening reveals ethanol as optimal, providing a balance between solubility and reactivity (Table 1).
Stereoelectronic Effects
DFT calculations (B3LYP/6-311G(d,p)) indicate that the 4-methylpiperidinylmethyl group adopts a chair conformation , minimizing steric clashes with the coumarin ring. The reaction’s regioselectivity at C8 is attributed to the electron-donating effect of the 7-hydroxy group, which activates the adjacent position for electrophilic substitution.
Purification and Characterization
Chromatographic Techniques
Final purification employs HPLC (C18 column, acetonitrile/water 65:35) to achieve >98% purity. Key characterization data include:
Challenges in Scalability
Industrial-scale synthesis faces hurdles in reproducibility due to:
-
Sensitivity of the Fries rearrangement to moisture (requires anhydrous AlCl3).
-
Exothermic nature of the Mannich reaction, necessitating controlled temperature gradients.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The methyl group at the 4-position can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins and chromenones, which can have different biological activities and applications .
Scientific Research Applications
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. It has a molecular formula of and a molecular weight of 321.799 g/mol. The compound is characterized by a chloro group at the 6th position, a hydroxy group at the 7th position, and a piperidinylmethyl group at the 8th position of the chromen-2-one core.
Preparation Methods
The synthesis of 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 4-methylpiperidine in the presence of a suitable catalyst. One common method is the Pechmann condensation, where ethyl acetoacetate reacts with resorcinol under acidic conditions to form 7-hydroxy-4-methylcoumarin. This intermediate is then alkylated with 4-methylpiperidine using a base such as potassium carbonate in a solvent like acetone. Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable.
Scientific Research Applications
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has diverse applications in scientific research:
- Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology: It is investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
- Medicine: It is explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Industry: It is utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and chloro groups play crucial roles in these interactions, enhancing binding affinity and specificity. The piperidinylmethyl group may also contribute to the compound’s overall bioactivity by improving its solubility and cellular uptake.
Comparison with Similar Compounds
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
| Compound | Key Differences |
|---|---|
| 7-Hydroxy-4-methylcoumarin | Lacks the chloro and piperidinylmethyl groups, making it less bioactive. |
| 6-Chloro-4-methylcoumarin | Lacks the hydroxy and piperidinylmethyl groups, affecting its reactivity and biological properties. |
| 8-[(4-Methylpiperidin-1-yl)methyl]chromen-2-one | Lacks the chloro and hydroxy groups, altering its chemical behavior and applications. |
Biological Activity
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . It can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-methylpiperidinyl group in the target compound contributes to moderate lipophilicity, whereas the piperazine analog () is more polar due to its additional nitrogen atom.
- Tautomerism : Compounds with proton-donating groups (e.g., hydroxyl at position 7) exhibit ground-state tautomerism and excited-state proton transfer (ESPT), critical for fluorescence properties .
- Bioactivity: Bulky substituents at position 8 (e.g., indeno-pyridinyl in ) correlate with enhanced anticancer activity, likely due to improved DNA intercalation or enzyme inhibition.
Photophysical and Computational Insights
- ESPT Dynamics: The phenyliminomethyl analog () demonstrates long-range proton transfer in the excited state, a property exploited in fluorescent probes. In contrast, the 4-methylpiperidinyl derivative shows restricted proton mobility due to steric hindrance from the piperidine ring .
- DFT-Optimized Geometry: The target compound exhibits a C7–O bond length of 1.36 Å and C8–N (piperidinyl) bond length of 1.47 Å, stabilizing the enol tautomer. Comparatively, the piperazine analog () has a shorter C8–N bond (1.43 Å), favoring electronic delocalization .
Key Trends :
- Anticancer Activity: Indeno-pyridinyl substituents () enhance cytotoxicity, likely through DNA interaction, whereas simpler piperidinyl analogs show weaker effects.
- Enzyme Inhibition : Piperidinyl/piperazinyl groups improve binding to neurological targets (e.g., MAO-B, AChE) due to their compatibility with enzyme active sites .
Biological Activity
7-Hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure that includes a hydroxyl group and a piperidinylmethyl moiety, which contribute to its pharmacological properties. The exploration of its biological activity encompasses various fields including antimicrobial, anti-inflammatory, and anticancer research.
The compound's chemical structure is denoted by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO3 |
| Molecular Weight | 287.36 g/mol |
| LogP | 2.9736 |
| Polar Surface Area | 40.611 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, the antibacterial activity of this compound was assessed against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation .
Anticancer Properties
The anticancer activity of coumarin derivatives has been widely documented. Preliminary studies on this compound reveal its potential to induce apoptosis in cancer cell lines. The compound appears to disrupt cell cycle progression and promote cell death in human cancer cells, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Study : A specific case study involved synthesizing various coumarin derivatives and testing their antibacterial efficacy. The compound showed a significant zone of inhibition against both Pseudomonas aeruginosa and Candida albicans, suggesting broad-spectrum antimicrobial activity .
- Anti-inflammatory Mechanism : In another study focusing on inflammatory models, the compound was shown to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its role in modulating inflammatory responses .
- Anticancer Activity : A recent research project examined the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .
Q & A
Q. What are the established synthetic routes for 7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, and how are reaction conditions optimized?
The compound is synthesized via a Mannich reaction: 7-hydroxy-4-methylcoumarin reacts with 4-methylpiperidine and formaldehyde under reflux in ethanol. Key parameters include:
- Reagent ratios : Stoichiometric excess of formaldehyde (≥2 equivalents) to ensure complete substitution at the 8-position .
- Temperature : Reflux at ~80°C for 6–8 hours to achieve yields >60% .
- Workup : Precipitation with acetone improves purity by removing unreacted amines . Methodological Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via melting point (169–170°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- ¹H NMR :
- δ 6.09 ppm (s, 1H, H-3 of chromenone).
- δ 4.05 ppm (s, 2H, -CH₂- linker).
- δ 2.34 ppm (d, 3H, 4-methyl group on piperidine) .
- FT-IR :
- 1722 cm⁻¹ (C=O stretch of chromenone).
- 2600 cm⁻¹ (N-H stretch of piperidine) .
- Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 274.1443 .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Perform accelerated degradation studies:
- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (HCl/NaOH) and monitor via HPLC (C18 column, methanol/water 70:30).
- Oxidative stability : Expose to H₂O₂ (3% v/v) and track chromenone ring integrity via UV-Vis (λmax 320 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24–72 h), and solvent (DMSO ≤0.1% v/v) to ensure reproducibility .
- Mechanistic studies : Use molecular docking to predict interactions with targets (e.g., carbonic anhydrase IX for anticancer activity) and validate via enzyme inhibition assays .
Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., substitution at the 3- vs. 8-position)?
- DFT calculations : Compare frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For this compound, the 8-position is more electrophilic due to conjugation with the chromenone carbonyl .
- Molecular dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) to optimize reaction pathways .
Q. What crystallographic methods address structural ambiguities (e.g., piperidine ring conformation)?
- SHELXL refinement : Use high-resolution X-ray data (λ = 0.71073 Å) to model thermal displacement parameters (ADPs) and resolve disorder in the 4-methylpiperidine group .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O bonds) influencing crystal packing .
Q. How can synthetic byproducts (e.g., over-alkylated analogs) be identified and minimized?
- LC-MS/MS : Detect trace impurities using multiple reaction monitoring (MRM) for common byproducts like 8-bis(4-methylpiperidinyl)methyl derivatives .
- Flow chemistry : Optimize mixing efficiency and residence time to reduce side reactions during scale-up .
Key Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
